molecular formula C14H16O2 B8168793 4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran

4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8168793
M. Wt: 216.27 g/mol
InChI Key: SBDOWOMYCQJSGX-UHFFFAOYSA-N
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Description

4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound that features a tetrahydropyran ring substituted with an ethynylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-ethynylphenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted tetrahydropyran.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Phenoxy)methyl)tetrahydro-2H-pyran: Lacks the ethynyl group, resulting in different reactivity and biological activity.

    4-((4-Methoxyphenoxy)methyl)tetrahydro-2H-pyran: Contains a methoxy group instead of an ethynyl group, affecting its chemical properties and applications.

Uniqueness

4-((4-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions in biological systems. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-[(4-ethynylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h1,3-6,13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDOWOMYCQJSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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